molecular formula C13H21N B1455837 Ethyl[1-(4-methylphenyl)butan-2-yl]amine CAS No. 1182429-82-8

Ethyl[1-(4-methylphenyl)butan-2-yl]amine

Cat. No. B1455837
M. Wt: 191.31 g/mol
InChI Key: HIIBPRPOERTBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[1-(4-methylphenyl)butan-2-yl]amine, or 4-methylbenzylamine, is an organic compound commonly used in laboratory experiments and scientific research. It is a colorless liquid with a strong odor, and is soluble in water and organic solvents. 4-methylbenzylamine is a versatile compound that can be used in a variety of experiments and research applications.

Scientific Research Applications

Synthesis of Key Intermediates

Ethyl[1-(4-methylphenyl)butan-2-yl]amine is pivotal in synthesizing various intermediates for further chemical transformations. For instance, it has been used in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens, through a series of stereoselective processes (Fleck et al., 2003). Another study highlighted its application in creating highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, demonstrating its utility in producing complex nitrogen-containing cycles with high regioselectivity and yields (Zhu et al., 2003).

Material Science Applications

In materials science, derivatives of Ethyl[1-(4-methylphenyl)butan-2-yl]amine have been explored for their potential in solar cell technologies. A study utilized an amine-based fullerene derivative for enhancing electron mobility in polymer solar cells, showcasing the compound's relevance in developing more efficient energy harvesting materials (Lv et al., 2014).

Computational and Structural Analysis

The compound also finds application in computational chemistry and crystallography for understanding molecular structures and interactions. For example, X-ray crystallography and computational studies have been employed to study cathinones, revealing critical insights into the structural characteristics and electronic spectra of these substances (Nycz et al., 2011).

Pharmaceutical Research

In pharmaceutical research, Ethyl[1-(4-methylphenyl)butan-2-yl]amine derivatives have been synthesized for various applications, including the exploration of their antimicrobial properties. This has led to the development of compounds with potential therapeutic applications against a range of microbial pathogens (Wardkhan et al., 2008).

properties

IUPAC Name

N-ethyl-1-(4-methylphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-13(14-5-2)10-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIBPRPOERTBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[1-(4-methylphenyl)butan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.